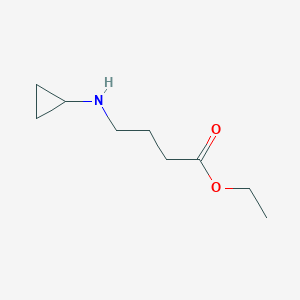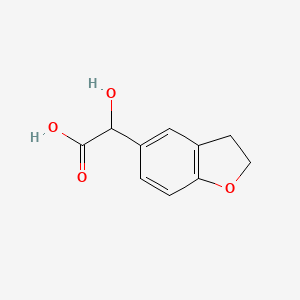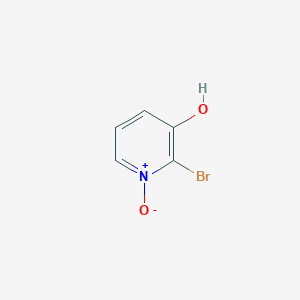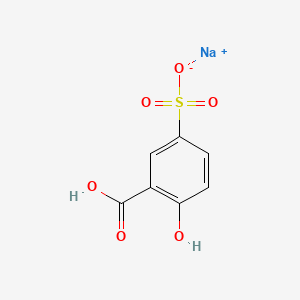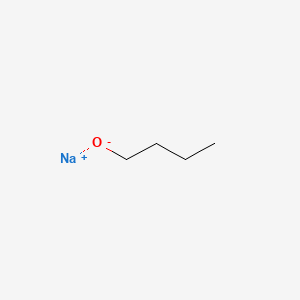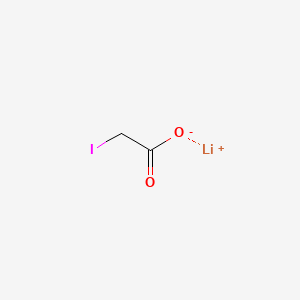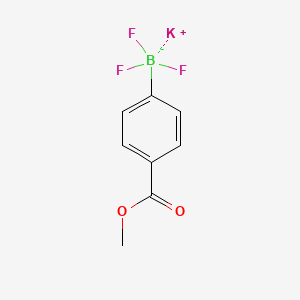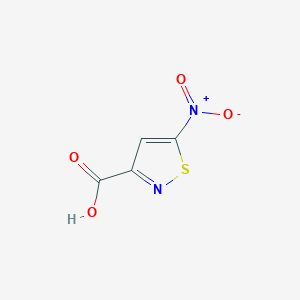
Potassium 4-formylphenyltrifluoroborate
Overview
Description
Potassium 4-formylphenyltrifluoroborate is an organic compound with the chemical formula C₇H₅BF₃KO. It is a white crystalline solid that is stable at room temperature but decomposes at high temperatures . This compound is soluble in water and common organic solvents such as ethanol and dimethylformamide . It is an important reagent in organic synthesis, particularly in the construction of carbon-carbon and carbon-fluorine bonds .
Mechanism of Action
Target of Action
Potassium 4-formylphenyltrifluoroborate is a chemical compound that primarily targets the synthesis of unsaturated organotrifluoroborates . The compound plays a crucial role in the Wittig and Horner-Wadsworth-Emmons Olefination, a chemical reaction that forms carbon-carbon double bonds .
Mode of Action
The interaction of this compound with its targets involves the formation of unsaturated organotrifluoroborates . This process is facilitated by the Wittig and Horner-Wadsworth-Emmons Olefination, which results in the formation of carbon-carbon double bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of unsaturated organotrifluoroborates . The downstream effects of these pathways involve the formation of carbon-carbon double bonds, which are crucial in various biochemical processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of unsaturated organotrifluoroborates . This leads to the formation of carbon-carbon double bonds, which are crucial in various biochemical processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be air sensitive and should be stored away from air and oxidizing agents . It is also recommended to keep the container tightly closed and place it in a cool, dry, and well-ventilated condition . Furthermore, it should be stored under inert gas .
Biochemical Analysis
Biochemical Properties
Potassium 4-formylphenyltrifluoroborate plays a significant role in biochemical reactions, particularly in the synthesis of unsaturated organotrifluoroborates . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the Wittig and Horner-Wadsworth-Emmons olefination processes, where it reacts with aldehydes and ketones to form alkenes . The nature of these interactions involves the formation of carbon-carbon double bonds, which are crucial in organic synthesis.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular functions . Additionally, it may impact metabolic pathways by interacting with enzymes involved in these processes, leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their functions This binding interaction can lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under inert atmosphere and room temperature conditions . It is sensitive to air and may degrade over time if not stored properly. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects may include changes in gene expression and cellular metabolism that persist even after the compound is no longer present.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in gene expression and cellular metabolism . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful . These effects highlight the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes . It can affect metabolic flux and metabolite levels by influencing the activity of specific enzymes. The compound’s role in organic synthesis also suggests its involvement in pathways related to the formation of carbon-carbon double bonds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The exact transport mechanisms and distribution patterns are still being studied, but the compound’s solubility in water suggests it can be readily transported within aqueous environments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localizations can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical properties and effects .
Preparation Methods
Potassium 4-formylphenyltrifluoroborate can be synthesized through the reaction of phenyltrifluoroborate esters with potassium formate. This reaction is typically carried out in an acetonitrile solvent . The compound can also be prepared on a multi-gram scale using flow chemistry, which provides improved large-scale preparation methods . Industrial production methods often involve the use of trialkylborates and dihalomethanes as starting materials .
Chemical Reactions Analysis
Potassium 4-formylphenyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki coupling reactions, which are used to form carbon-carbon bonds.
Olefination Reactions: It is employed in the synthesis of unsaturated organotrifluoroborates via Wittig and Horner-Wadsworth-Emmons olefination.
Common reagents and conditions used in these reactions include palladium catalysts for Suzuki coupling and phosphoramidite ligands for olefination . The major products formed from these reactions are typically biaryl compounds and unsaturated organotrifluoroborates .
Scientific Research Applications
Potassium 4-formylphenyltrifluoroborate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to construct carbon-carbon and carbon-fluorine bonds.
Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
Potassium 4-formylphenyltrifluoroborate can be compared with other similar compounds, such as:
Potassium 4-fluorophenyltrifluoroborate: Used in similar cross-coupling reactions but with different substituents on the phenyl ring.
Potassium 2,6-dimethylphenyltrifluoroborate: Another variant used in organic synthesis with different steric and electronic properties.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its stability under various conditions, making it a versatile reagent in both academic and industrial research .
Properties
IUPAC Name |
potassium;trifluoro-(4-formylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3O.K/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-5H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWVRVCGAOIWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C=O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635697 | |
| Record name | Potassium trifluoro(4-formylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374564-36-0 | |
| Record name | Potassium trifluoro(4-formylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 4-formylphenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1592618.png)

